3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
1. Anticancer Potential
Studies have shown that derivatives of quinolinone, which include compounds similar to 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one, exhibit significant anticancer activities. For instance, methoxy-substituted 3-formyl-2-phenylindoles, related to the quinolinone structure, have been found to inhibit tubulin polymerization, a key process in cell division, indicating their potential as anticancer agents (Gastpar, Goldbrunner, Marko, & von Angerer, 1998). Additionally, specific hydroxy and methoxy derivatives of quinolinone have shown efficacy against various cancer cell lines, including breast cancer (Chou et al., 2010).
2. Neuroprotective Effects
Research indicates that compounds similar to this compound, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives, possess neuroprotective properties. These compounds have shown efficacy in reducing neurotoxicity and may have potential in treating neurological disorders like Parkinson's disease (Okuda, Kotake, & Ohta, 2003).
3. Antimicrobial and Antifungal Properties
Isoquinolone alkaloids, which share structural similarities with this compound, have been identified with strong antimicrobial and antifungal activities. This suggests the potential use of these compounds in treating various bacterial and fungal infections (Ma et al., 2017).
4. Potential in Treating Leishmaniasis
Lepidines, which are derivatives of 6-methoxy-4-methyl-8-aminoquinoline, similar in structure to this compound, have shown significant activity in treating Leishmaniasis, a parasitic disease. This highlights the potential therapeutic applications of these compounds in parasitology (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
5. Potential in Cancer Diagnosis
Compounds structurally similar to this compound have been studied for their potential in the diagnosis of human cancer cells, tissues, and tumors. The specific interactions of these compounds with cancerous cells suggest their utility in the development of diagnostic tools (Alireza, Jennifer, & Caissutti Angela, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKAOIYWXLMZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C(C1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.